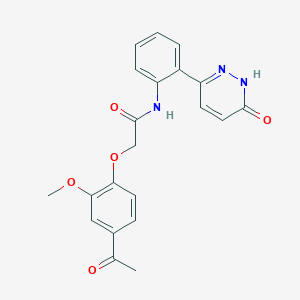
Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that are synthesized for various pharmacological and chemical properties. Research often focuses on the synthesis of novel compounds for potential applications in medicine and industry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical building blocks. For example, the synthesis of novel thieno[2,3-c]pyridazines, which may share similarities with the target compound, involves reactions starting from specific pyridazine compounds with ethyl chloroacetate in the presence of sodium ethoxide (Al-Kamali et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds in this class can be analyzed through various spectroscopic methods, including NMR and X-ray diffraction. These analyses help in understanding the spatial arrangement of atoms within the molecule and the electronic structure that influences reactivity and properties (Ingeç et al., 2000).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature often include reactions with other organic compounds to form a variety of derivatives with potential biological activities. The reactivity can be influenced by the functional groups present in the molecule (Amr et al., 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be determined experimentally. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including reactivity with various reagents, stability under different conditions, and the compound's ability to undergo specific reactions, are critical for determining its potential applications. For example, the synthesis and characterization of derivatives, as well as their biological evaluation, can provide insights into their chemical properties (Kulkarni et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has focused on the synthesis of novel compounds using related starting materials, demonstrating antibacterial activities. For instance, novel thieno[2,3-c]pyridazines were synthesized for their potential antibacterial properties, emphasizing the importance of such compounds in medicinal chemistry and drug discovery processes (A. S. Al-Kamali et al., 2014).
Antimicrobial and Anti-inflammatory Activities
Another study explored the reduction and Mannich reaction of 1,2,4-triazol-3-one derivatives, highlighting their significant antimicrobial activity. This research suggests the potential for developing new antimicrobial agents from similar chemical frameworks (Seda Fandaklı et al., 2012).
Microwave-Assisted Synthesis and Biological Activities
Microwave-assisted synthesis has been employed to create hybrid molecules containing various acid moieties, with investigations into their antimicrobial, antilipase, and antiurease activities. Such studies are crucial for the development of new drugs with diverse therapeutic effects (Serap Başoğlu et al., 2013).
Analgesic and Antiparkinsonian Activities
Research into the synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from starting materials similar to Ethyl 4-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate has shown promising analgesic and antiparkinsonian activities, indicating potential applications in treating pain and Parkinson's disease (A. Amr et al., 2008).
Anticancer Agents
The compound's derivatives have been explored for their potential as anticancer agents, demonstrating the versatility of this chemical structure in contributing to the development of novel therapeutic agents targeting cancer (C. Temple et al., 1983).
Eigenschaften
IUPAC Name |
ethyl 4-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-3-28-17-7-5-16(6-8-17)18-9-10-19(23-22-18)30-15-20(26)24-11-13-25(14-12-24)21(27)29-4-2/h5-10H,3-4,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVRRQPRCMBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)
![[1-(Benzylamino)cyclopentyl]methanol](/img/structure/B2484162.png)


![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![2-(5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-3-ylamino)-1-((1r,4r)-4-(tert-butyldimethylsilyloxy)cyclohexyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2484168.png)
![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2484170.png)
![8-chloro-3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B2484171.png)


![3-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propanamide](/img/structure/B2484178.png)

![Dimethyl 4-[5-(2-fluorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2484180.png)
![2-(2-fluorophenoxy)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2484182.png)